1-乙酰基-4-(3-羟基苯基)哌嗪

描述

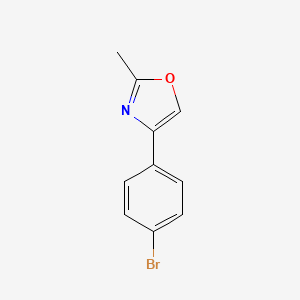

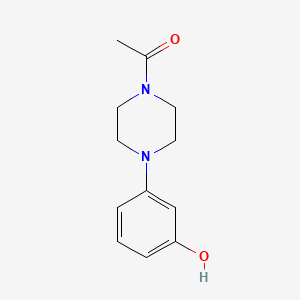

1-Acetyl-4-(3-hydroxyphenyl)piperazine is a chemical compound that has been identified as an important intermediate in the synthesis of antifungal drugs such as ketoconazole. The compound features a piperazine ring substituted with an acetyl group and a hydroxyphenyl group. It has been the subject of research due to its potential commercial applications in pharmaceuticals, particularly for its role in the synthesis of drugs targeting fungal infections .

Synthesis Analysis

The synthesis of 1-acetyl-4-(3-hydroxyphenyl)piperazine has been approached through different methods. One study describes the synthesis from piperazine hexahydrate and p-chloronitrobenzene, which resulted in a yield that surpassed the existing routes at the time. This suggests that the method could be promising for commercial production due to its efficiency . Another process involves chlorination, cyclization, and acylation of bis-(2-chloroethyl)amine hydrochloride and p-aminophenol. This method yielded a 37.5% return of the target product, which was better than the yield from currently available processes. Additionally, the process was noted to be simple and low in cost, making it an attractive option for industrial synthesis .

Molecular Structure Analysis

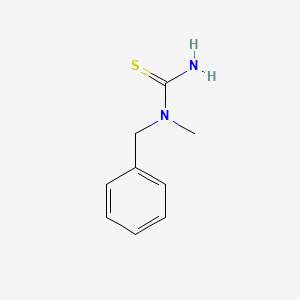

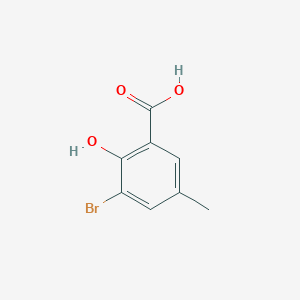

The molecular structure of 1-acetyl-4-(3-hydroxyphenyl)piperazine is characterized by the presence of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms opposite each other. Attached to this ring is an acetyl group at the first position and a hydroxyphenyl group at the fourth position. The hydroxyphenyl group introduces a phenolic hydroxyl group, which can influence the compound's reactivity and interaction with biological targets. The structure has been confirmed using techniques such as IR spectrometry and 1H NMR spectroscopy .

Chemical Reactions Analysis

Research into 1-substituted 4-(3-hydroxyphenyl)piperazines has revealed that these compounds can act as pure opioid receptor antagonists. This indicates that the chemical structure of 1-acetyl-4-(3-hydroxyphenyl)piperazine allows it to interact with opioid receptors, blocking their activity. The compounds studied displayed low nanomolar potencies at μ, δ, and κ receptors, which are subtypes of opioid receptors, and exhibited pure antagonist properties in a [(35)S]GTPγS assay. This suggests that modifications to the 1-acetyl-4-(3-hydroxyphenyl)piperazine structure can result in significant biological activity, which is of interest for the development of new therapeutic agents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-acetyl-4-(3-hydroxyphenyl)piperazine are not detailed in the provided papers, the general properties can be inferred from its molecular structure. The presence of the hydroxy group suggests that the compound may have the ability to form hydrogen bonds, which could affect its solubility in various solvents. The acetyl group could make the compound susceptible to nucleophilic attack, which is a consideration in its chemical reactivity. The piperazine ring itself is known to be a versatile moiety in drug design, often contributing to the compound's stability and pharmacokinetic properties. The studies confirm the structure using IR and NMR, which are crucial techniques for determining the physical and chemical characteristics of organic compounds .

科学研究应用

抗真菌药物潜力

1-乙酰基-4-(3-羟基苯基)哌嗪已被研究作为一种抗真菌药物的潜在候选。Raajaraman、Sheela和Muthu(2018)进行的一项研究利用光谱方法和量子化学计算揭示了该化合物具有显著的非线性光学(NLO)性质,这对药物设计有益。此外,该化合物在分子内显示出良好的电荷转移,这是药物应用中重要的特征。研究还包括与各种抗真菌蛋白的分子对接研究,表明其在抗真菌治疗中的潜在用途(Raajaraman, Sheela, & Muthu, 2018)。

合成和制药中间体

1-乙酰基-4-(3-羟基苯基)哌嗪的合成过程已成为多项研究的主题,反映了其作为制药中间体的重要性。江大峰(2010)开发了一种新的合成该化合物的方法,强调其简单性和经济性。这种改进的合成过程与现有方法相比产率更高,这对大规模制药应用至关重要(Jiang Da-feng, 2010)。此外,徐铮(2005)研究了该化合物的合成技术,强调了其在生产酮康唑等抗真菌药物中的重要中间体的作用(Xu Zheng, 2005)。

在抗抑郁和抗焦虑药物中的潜力

Kumar等人(2017)的研究探讨了1-乙酰基-4-(3-羟基苯基)哌嗪的衍生物,特别是在抗抑郁和抗焦虑活动的背景下。该研究合成了一系列新颖的衍生物,并在行为模型中测试了它们的功效。一些化合物显示出显著的减少不动时间和显示抗焦虑效果的活性(Kumar et al., 2017)。

阿片受体拮抗作用

Carroll等人(2010)发现某些1-取代的4-(3-羟基苯基)哌嗪是纯阿片受体拮抗剂。这一发现具有重要意义,因为它为治疗阿片类药物成瘾和疼痛管理开辟了潜在应用。研究中研究的化合物在各种阿片受体上显示出低纳摩尔级的拮抗活性,表明它们作为拮抗剂的功效(Carroll et al., 2010)。

安全和危害

AHPP is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

属性

IUPAC Name |

1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-5-7-14(8-6-13)11-3-2-4-12(16)9-11/h2-4,9,16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFHOABEFGNIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251971 | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-(3-hydroxyphenyl)piperazine | |

CAS RN |

67915-02-0 | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)